Pyrimido[1,2-a]purin-10(1H)-one-13C3
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Overview
Description
Pyrimido[1,2-a]purin-10(1H)-one-13C3 is a synthetic compound belonging to the class of oxopurines. It is a derivative of purine, a fundamental component of nucleic acids. This compound is often used in scientific research due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimido[1,2-a]purin-10(1H)-one-13C3 typically involves the reaction of guanine with malondialdehyde. This reaction proceeds through the opening of the pyrimidine ring, elimination of a one-carbon fragment, and recyclization into the desired product . The reaction conditions often include heating under reflux in the presence of a suitable solvent such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Pyrimido[1,2-a]purin-10(1H)-one-13C3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, often involving halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. The reactions are usually carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated analogs .
Scientific Research Applications
Pyrimido[1,2-a]purin-10(1H)-one-13C3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyrimido[1,2-a]purin-10(1H)-one-13C3 involves its interaction with nucleic acids. The compound can intercalate into DNA, causing structural distortions that lead to single-strand breaks. This property is particularly useful in studying DNA repair pathways and the effects of DNA damage .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar tricyclic structure but differ in their functional groups and reactivity.
Oxopurines: Other oxopurines, such as xanthine and hypoxanthine, have similar core structures but different biological activities.
Uniqueness
Its ability to induce DNA damage sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H5N5O |
---|---|
Molecular Weight |
190.14 g/mol |
IUPAC Name |
1H-(4,5,6-13C3)pyrimidino[1,2-a]purin-10-one |
InChI |
InChI=1S/C8H5N5O/c14-7-5-6(11-4-10-5)12-8-9-2-1-3-13(7)8/h1-4H,(H,10,11)/i1+1,2+1,3+1 |
InChI Key |
ZREGNVKUSNORFO-VMIGTVKRSA-N |
Isomeric SMILES |
C1=NC2=C(N1)C(=O)N3[13CH]=[13CH][13CH]=NC3=N2 |
Canonical SMILES |
C1=CN2C(=O)C3=C(N=CN3)N=C2N=C1 |
Origin of Product |
United States |
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